

Discovery and History of the Pyramid™ Platform

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Compound of Interest

Compound Name: *Pyramid*

Cat. No.: *B14252579*

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Astex Pharmaceuticals, founded in 1999 by Sir Tom Blundell, Chris Abell, and Harren Jhoti, is widely recognized as a pioneer in the field of FBDD.[1] In fact, scientists at Astex were the first to coin the term "fragment-based drug discovery" in a landmark 2002 publication.[2] The company's proprietary **Pyramid™** platform was developed to systematically and efficiently implement the principles of FBDD, moving away from the brute-force methods of traditional high-throughput screening (HTS).[2][3]

The core philosophy of the **Pyramid™** platform is to start with very small, low-molecular-weight compounds, or "fragments" (typically <300 Da), which, despite their weak binding affinities, can form highly efficient interactions with a biological target.[2] By identifying these initial binding events with high precision, the platform facilitates a more rational, structure-guided process of evolving these fragments into potent and selective drug candidates. This approach is designed to reduce attrition during drug development and generate higher quality leads with optimized pharmacokinetic properties.[2]

Over the years, the **Pyramid™** platform has been instrumental in the discovery of several approved drugs, including:

- Kisqali® (ribociclib): A CDK4/6 inhibitor for breast cancer.[1][4]
- Balversa® (erdafitinib): An FGFR inhibitor for urothelial carcinoma.[1][4]
- Truqap® (capivasertib): A first-in-class AKT inhibitor for breast cancer.[5]
- AT7519: A multi-CDK inhibitor that has been evaluated in clinical trials for various cancers.[6]

The Pyramid™ Platform: A Technical Overview of the FBDD Workflow

The **Pyramid™** platform integrates a suite of biophysical techniques and computational methods to prosecute a target from initial fragment screening to lead optimization. The general workflow is a cyclical process of screening, structural characterization, and chemical elaboration.



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Caption: The iterative workflow of the **Pyramid™** fragment-based drug discovery platform.

Experimental Protocols

The **Pyramid™** platform relies on a variety of high-sensitivity biophysical techniques to detect the weak binding of fragments to their target proteins. What follows are generalized protocols for the key experimental methodologies employed.

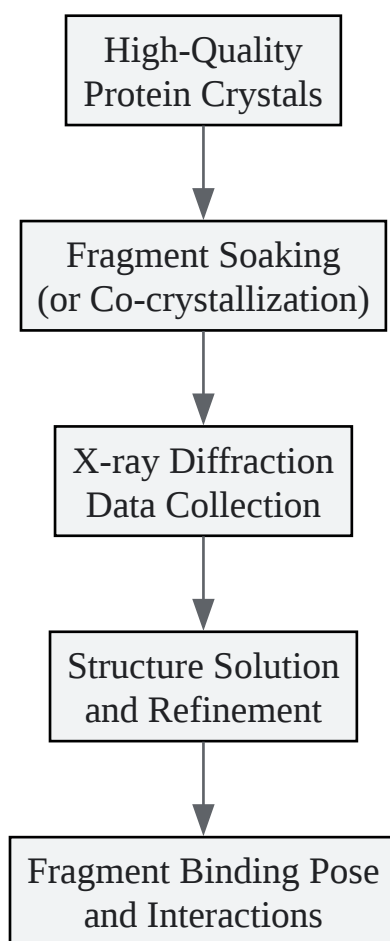
X-Ray Crystallography for Fragment Screening

X-ray crystallography is a cornerstone of the **Pyramid™** platform, providing high-resolution structural information of fragment-protein interactions that guides the drug design process.

Methodology:

- **Protein Crystallization:** The target protein is expressed, purified, and crystallized to produce well-ordered crystals that diffract to high resolution ($<2.5 \text{ \AA}$).

- Fragment Soaking or Co-crystallization:
 - Soaking: Crystals are transferred to a solution containing a high concentration of the fragment (or a cocktail of fragments) and a cryoprotectant. The fragments diffuse into the crystal lattice and bind to the protein.
 - Co-crystallization: The protein and fragment are mixed prior to crystallization, allowing the complex to form in solution before the crystal lattice is formed.
- X-ray Diffraction Data Collection: The crystals are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.
- Structure Determination and Analysis: The diffraction data is processed to generate an electron density map. The structure of the protein-fragment complex is then built into this map and refined. Difference maps ($F_o - F_c$) are used to unambiguously identify the bound fragment and its binding pose.[\[7\]](#)



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Caption: Workflow for X-ray crystallography-based fragment screening.

NMR Spectroscopy for Fragment Screening

NMR spectroscopy is a powerful solution-phase technique for identifying and characterizing fragment binding, particularly for targets that are difficult to crystallize.

Methodology:

- Sample Preparation:
 - Protein-observed NMR: Requires isotopically labeled (^{15}N , ^{13}C) protein. The protein is prepared in a suitable buffer, and a reference spectrum (e.g., ^1H - ^{15}N HSQC) is acquired.

- Ligand-observed NMR: Uses unlabeled protein and fragments. Fragments are often screened in cocktails.
- Screening:
 - Protein-observed: Fragments are added to the labeled protein sample, and changes in the protein's spectrum are monitored. Chemical shift perturbations (CSPs) indicate binding and can map the binding site.
 - Ligand-observed: Techniques like Saturation Transfer Difference (STD) NMR or Water-LOGSY are used. These experiments selectively detect signals from fragments that have bound to the protein.
- Hit Validation and Affinity Determination: Hits are confirmed by re-screening individual compounds. Binding affinities (K_d) can be estimated by titrating the fragment into the protein sample and monitoring the changes in the NMR signal.[\[8\]](#)[\[9\]](#)

Cryo-Electron Microscopy (Cryo-EM) for Fragment Screening

Astex has been a pioneer in adapting cryo-EM for FBDD, particularly for large proteins and complexes that are intractable to X-ray crystallography and NMR.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Methodology:

- Sample Preparation: The purified protein-fragment complex is applied to a cryo-EM grid, which is then rapidly plunge-frozen in liquid ethane to vitrify the sample.
- Data Collection: The frozen grid is imaged in a transmission electron microscope, and a large dataset of particle images is collected.
- Image Processing and 3D Reconstruction: The particle images are processed to generate a high-resolution 3D reconstruction of the protein-fragment complex.
- Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map, allowing for the visualization of the fragment's binding mode.

Quantitative Data from Pyramid™ Platform Success Stories

The success of the **Pyramid™** platform is best illustrated by the progression of weakly binding fragments to potent, clinically approved drugs. The following tables summarize key quantitative data from the discovery of several notable drugs.

Table 1: Discovery of AT7519 (CDK Inhibitor)

Compound	Structure	CDK2 IC ₅₀ (nM)	Ligand Efficiency (LE)
Indazole Fragment	>100,000	0.49	
Intermediate	1,000	0.38	
AT7519	47	0.35	

Data sourced from Wyatt et al., J Med Chem, 2008.

Table 2: Discovery of Capivasertib (AKT Inhibitor)

Compound	Structure	AKT1 IC ₅₀ (nM)	Notes
7-Azaindole Fragment	~250,000	Initial fragment hit identified through screening.	
Intermediate Series	100-1,000	Optimization of the fragment hit led to improved potency.	
Capivasertib	~10	Potent and selective AKT inhibitor.	

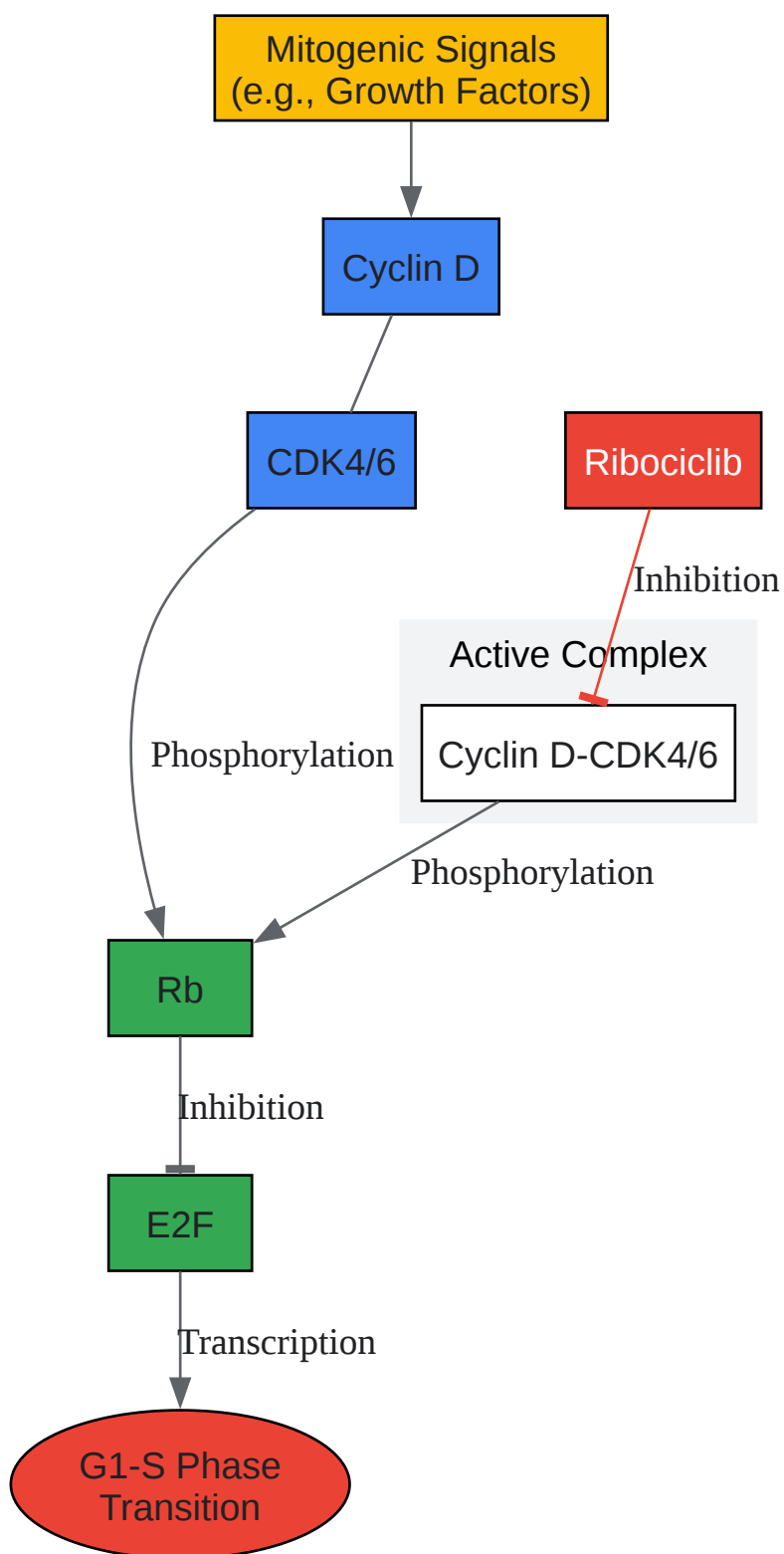
Data derived from descriptions in various publications.[\[14\]](#)[\[15\]](#)

Signaling Pathways Targeted by Pyramid™ - Discovered Drugs

The drugs discovered through the **Pyramid™** platform target key signaling pathways implicated in cancer.

CDK4/6 Pathway and Ribociclib

Ribociclib is a selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Ribociclib restores cell cycle control by blocking the phosphorylation of the retinoblastoma protein (Rb).[\[16\]](#)[\[17\]](#)

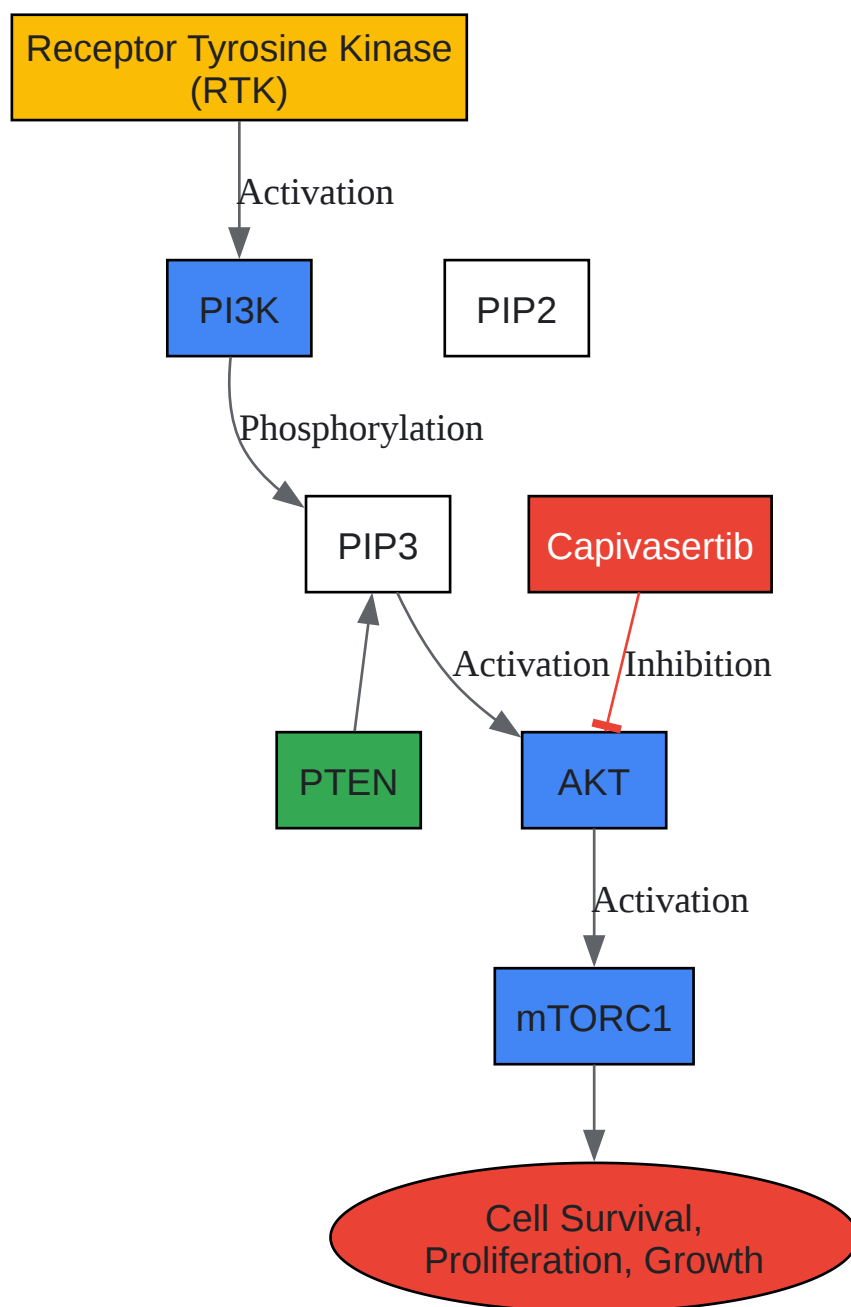


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Caption: Inhibition of the CDK4/6 pathway by Ribociclib, preventing cell cycle progression.

PI3K/AKT/mTOR Pathway and Capivasertib

Capivasertib is a potent inhibitor of the AKT protein kinase, a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, promoting cell survival and proliferation. Capivasertib blocks the downstream signaling from AKT, thereby inducing apoptosis in cancer cells.[5][18][19][20][21]



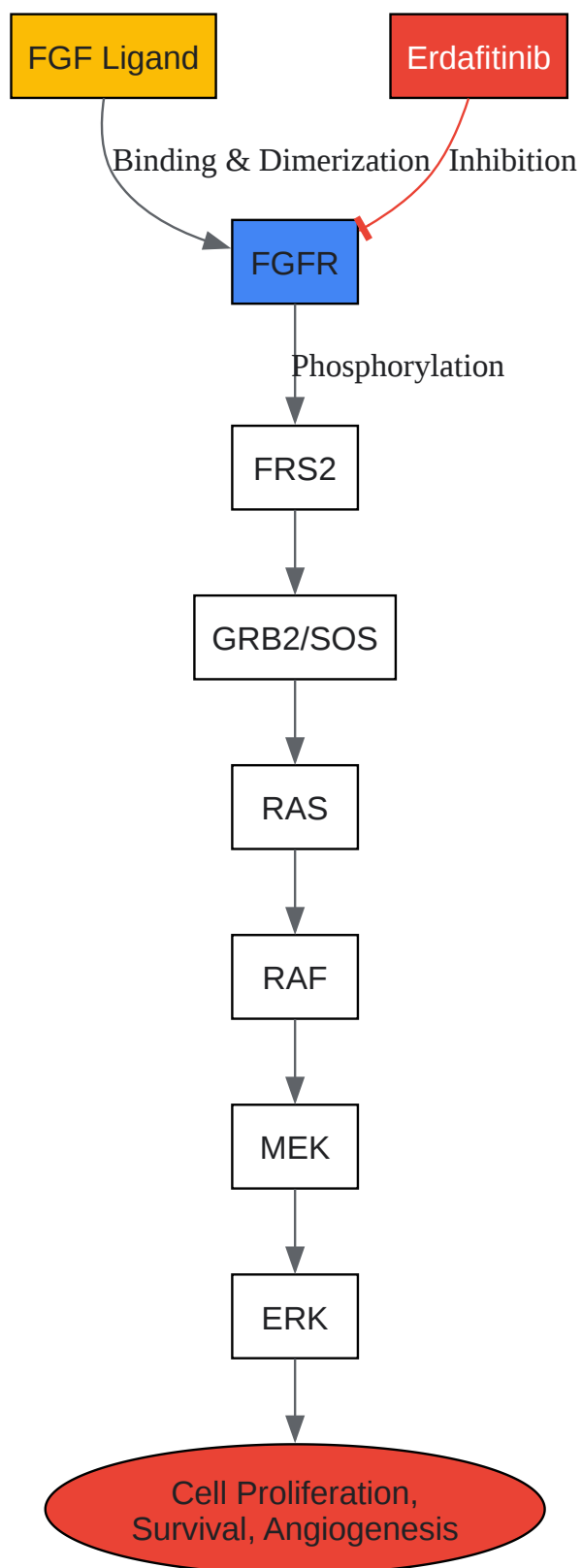
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Caption: Capivasertib inhibits the PI3K/AKT/mTOR signaling pathway by targeting AKT.

FGFR Signaling Pathway and Erdafitinib

Erdafitinib is an inhibitor of the Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, due to mutations or amplifications, can drive the growth of various cancers.

Erdafitinib binds to the ATP-binding pocket of FGFRs, inhibiting their kinase activity and blocking downstream signaling pathways such as the RAS-MAPK pathway.^{[2][22][23][24][25]}



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Caption: Erdafitinib blocks the FGFR signaling cascade, inhibiting cancer cell proliferation.

This technical guide provides a comprehensive overview of the **Pyramid™** platform, from its historical development to its practical application in discovering novel therapeutics. The integration of advanced biophysical techniques, structural biology, and computational chemistry has established the **Pyramid™** platform as a powerful engine for modern drug discovery.

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